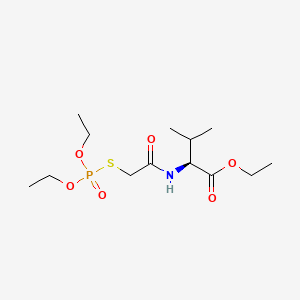![molecular formula C25H24N2 B14451997 4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline CAS No. 76379-40-3](/img/structure/B14451997.png)
4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and industrial processes. This particular compound features a quinoline core with a butyl group and a prop-1-en-1-ylidene linkage, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline typically involves multi-step organic reactions. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction proceeds through the formation of acrolein, which undergoes cyclization and dehydration to form the quinoline core. The butyl group and prop-1-en-1-ylidene linkage are introduced through subsequent alkylation and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and various nucleophiles can be employed under controlled conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinolines and other substituted derivatives.
Scientific Research Applications
4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, and DNA. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the compound may modulate enzyme activity by binding to active sites or allosteric sites, affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-2-[3-(1-ethylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinolinium iodide
- 4-Bromoquinoline
- 4-Aminoquinoline
Uniqueness
4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline stands out due to its specific structural features, such as the butyl group and the prop-1-en-1-ylidene linkage
Properties
CAS No. |
76379-40-3 |
|---|---|
Molecular Formula |
C25H24N2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-butyl-4-(3-quinolin-4-ylprop-2-enylidene)quinoline |
InChI |
InChI=1S/C25H24N2/c1-2-3-18-27-19-16-21(23-12-5-7-14-25(23)27)10-8-9-20-15-17-26-24-13-6-4-11-22(20)24/h4-17,19H,2-3,18H2,1H3 |
InChI Key |
BWOYMJBSTAILMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC(=CC=CC2=CC=NC3=CC=CC=C23)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14451916.png)
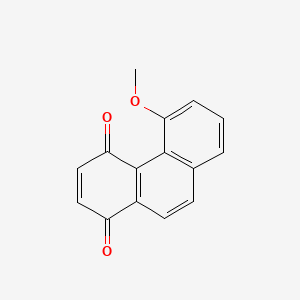

![3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate](/img/structure/B14451941.png)
![1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one](/img/structure/B14451942.png)

![Diethyl [(ethylamino)methylidene]propanedioate](/img/structure/B14451955.png)
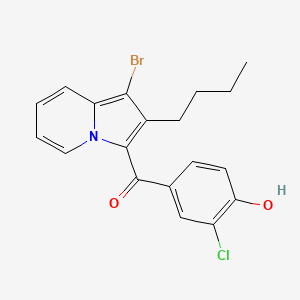
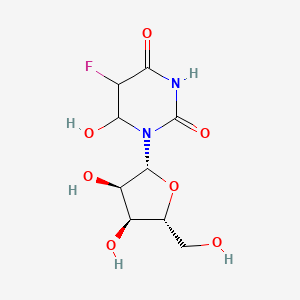
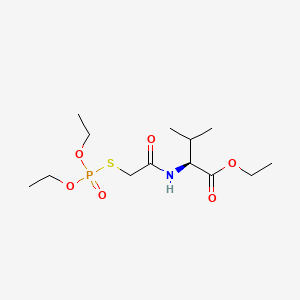
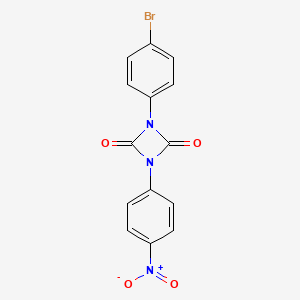
![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14451995.png)
![8,8-Dimethoxy-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B14451996.png)
